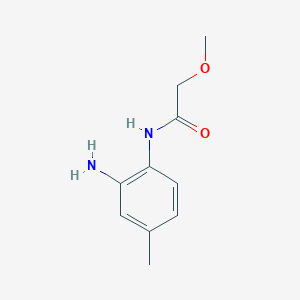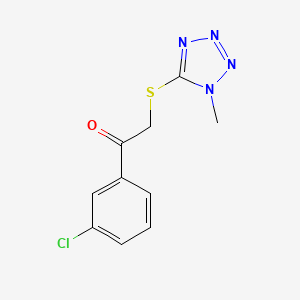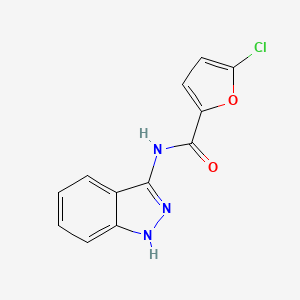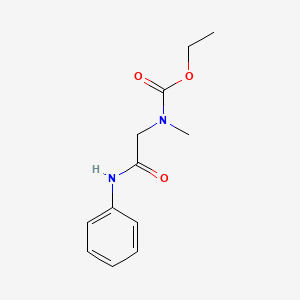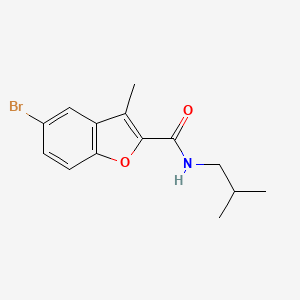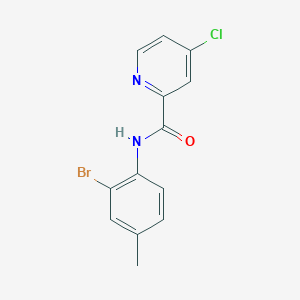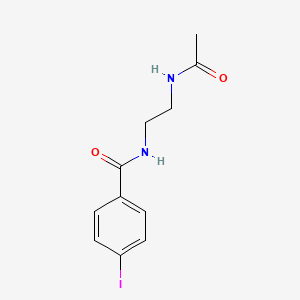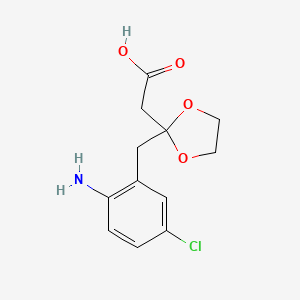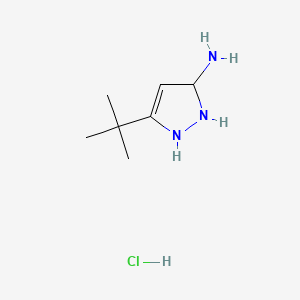
5-tert-butyl-2,3-dihydro-1H-pyrazol-3-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-Butyl-1h-pyrazol-3-amine hydrochloride: is a chemical compound with the molecular formula C7H13N3.ClH. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-1h-pyrazol-3-amine hydrochloride typically involves the reaction of tert-butylhydrazine with an appropriate diketone or ketoester under acidic conditions.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, with careful control of temperature, pH, and reaction time. The final product is typically purified through recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 5-tert-Butyl-1h-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amine group at the 3-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 5-tert-Butyl-1h-pyrazol-3-amine hydrochloride serves as a building block for the construction of more complex heterocyclic compounds. It is used in the synthesis of poly-substituted heterocycles and fused heterocyclic systems .
Biology and Medicine: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments .
Wirkmechanismus
The mechanism of action of 5-tert-Butyl-1h-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and the functional groups present on the pyrazole ring .
Vergleich Mit ähnlichen Verbindungen
3-Amino-5-tert-butylpyrazole: Similar in structure but lacks the hydrochloride salt form.
5-Amino-3-tert-butyl-1H-pyrazole: Another closely related compound with similar reactivity.
Uniqueness: 5-tert-Butyl-1h-pyrazol-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for specific synthetic and medicinal applications .
Eigenschaften
Molekularformel |
C7H16ClN3 |
|---|---|
Molekulargewicht |
177.67 g/mol |
IUPAC-Name |
5-tert-butyl-2,3-dihydro-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C7H15N3.ClH/c1-7(2,3)5-4-6(8)10-9-5;/h4,6,9-10H,8H2,1-3H3;1H |
InChI-Schlüssel |
BNEBPNDRIXGVLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(NN1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


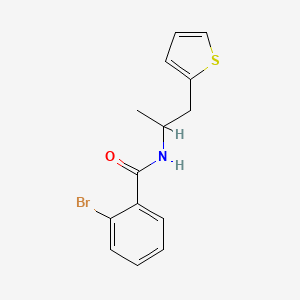
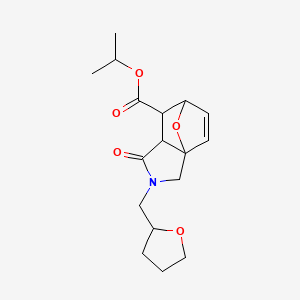
![2-(2-Fluorophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B14915117.png)
![N-(2-methoxyethyl)-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14915120.png)
![2-[(Z)-4-Fluoro-phenylimino]-3-methyl-thiazolidin-4-one](/img/structure/B14915145.png)
